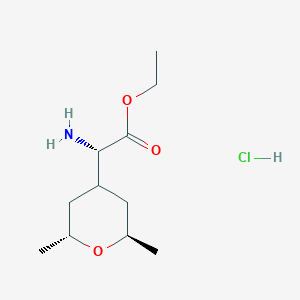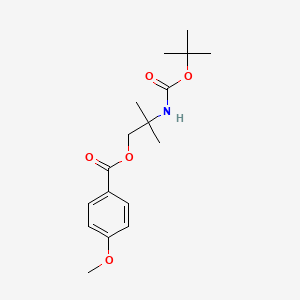
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxybenzoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 2-amino-2-methylpropyl 4-methoxybenzoate.
Hydrolysis: 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid and 4-methoxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Methoxybenzoate Ester: Can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is unique due to its combination of protective groups, which makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Eigenschaften
Molekularformel |
C17H25NO5 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-17(4,5)11-22-14(19)12-7-9-13(21-6)10-8-12/h7-10H,11H2,1-6H3,(H,18,20) |
InChI-Schlüssel |
IJLZOCLIOUWCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


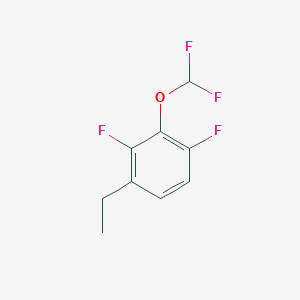
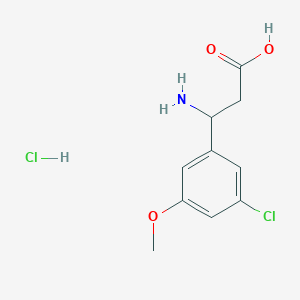
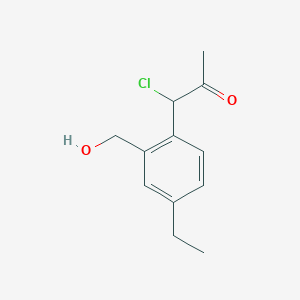
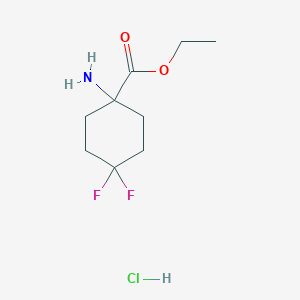
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
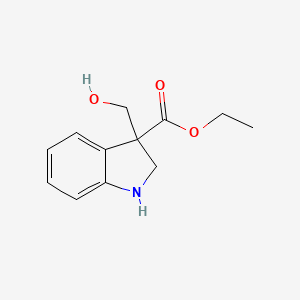

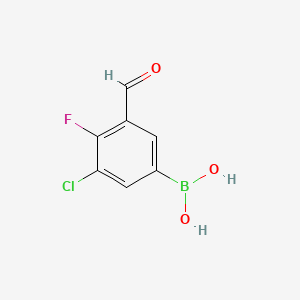
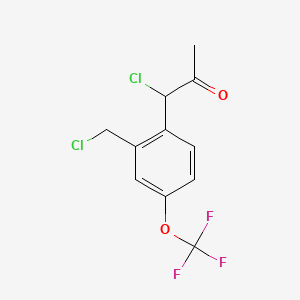
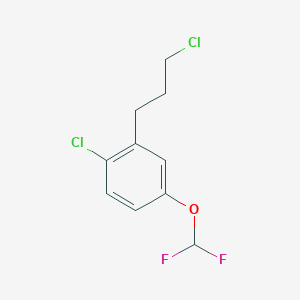

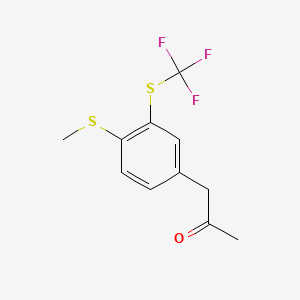
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
